molecular formula C11H9ClN2S B1376176 4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine CAS No. 1483584-61-7

4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine

Cat. No. B1376176
M. Wt: 236.72 g/mol
InChI Key: WHLZGNKUNRVSHP-UHFFFAOYSA-N
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Description

4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine is a chemical compound with the molecular formula C11H9ClN2S . It is a pyrimidine derivative, which is a class of compounds that have attracted great interest in the field of organic synthesis due to their various chemical and biological applications .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine consists of a pyrimidine ring, which is a heterocyclic aromatic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . The compound also contains a phenylsulfanyl group and a methyl group attached to the pyrimidine ring .


Physical And Chemical Properties Analysis

4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine is a powder with a molecular weight of 236.72 g/mol . The compound’s InChI Code is 1S/C11H9ClN2S/c12-10-6-7-13-11(14-10)8-15-9-4-2-1-3-5-9/h1-7H,8H2 .

Scientific Research Applications

Spectroscopic Investigation and Potential Chemotherapeutic Agent

A study by Alzoman et al. (2015) conducted a spectroscopic investigation of a related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, using FT-IR and FT-Raman techniques. The molecule's stability, charge delocalization, and nonlinear optical behavior were analyzed. Molecular docking results suggested potential inhibitory activity against GPb, indicating possible use as an anti-diabetic compound (Alzoman et al., 2015).

Herbicidal Activity

Li Gong-chun (2011) synthesized a derivative of 2-chloro-4-(4-methyl phenylsulfonylamino) pyrimidine and examined its herbicidal activities. The results showed significant activity against Brassica napus at certain concentrations, highlighting potential agricultural applications (Li Gong-chun, 2011).

Optical Exploration of Thiopyrimidine Derivatives

Hussain et al. (2020) focused on the nonlinear optics (NLO) fields and medicinal applications of phenyl pyrimidine derivatives, including compounds similar to 4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine. The study showed these compounds have considerable NLO character, potentially useful in optoelectronic applications (Hussain et al., 2020).

Quantum Chemical Calculations and Crystal Structure

Gandhi et al. (2016) performed quantum chemical calculations and crystal structure analysis on a pyrimidine derivative. Their findings shed light on the compound's molecular conformation and interactions, which could influence its pharmacological properties (Gandhi et al., 2016).

Isostructural Nature and Crystal Structure Comparison

Trilleras et al. (2009) observed the isostructural nature of certain pyrimidine derivatives, providing insight into their electronic structures and potential for developing new compounds with specific properties (Trilleras et al., 2009).

Safety And Hazards

The compound is associated with certain hazards. It has been classified with the GHS07 pictogram, and the signal word for it is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-2-(phenylsulfanylmethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2S/c12-10-6-7-13-11(14-10)8-15-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLZGNKUNRVSHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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